Product packaging for 3'-C-Methyladenosine(Cat. No.:CAS No. 15397-13-4)

3'-C-Methyladenosine

Cat. No.: B1607163
CAS No.: 15397-13-4
M. Wt: 281.27 g/mol
InChI Key: MLIWWOXSMXQECL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nucleoside Analogues as Research Probes

The journey of nucleoside analogues in scientific research has a rich history, beginning with early structural modifications to the natural nucleoside scaffold. nih.gov These synthetic molecules are designed to mimic native purine (B94841) or pyrimidine (B1678525) nucleosides, allowing them to disrupt metabolic and regulatory pathways. mdpi.com Since the 1940s, extensive research has been conducted on the structure and function of these analogues. mdpi.com

Initially, modifications focused on the sugar moiety or the nucleobase. scispace.com For instance, the substitution of the furanose ring's oxygen with a methylene (B1212753) group (CH2) led to carbocyclic nucleosides, which exhibit increased chemical stability and resistance to enzymatic degradation. mdpi.com Another approach involved replacing the furanosyl oxygen with nitrogen, creating azanucleosides. mdpi.com The development of these analogues has been a symbiotic process between chemistry and biology; for example, gemcitabine (B846) was first developed as an antiviral agent but was later found to have significant toxicity against leukemia cells. mdpi.com

The ability of these compounds to be taken up by cells and phosphorylated into their active forms allows them to interfere with DNA and RNA synthesis, act as chain terminators, or inhibit crucial enzymes like ribonucleotide reductase. mdpi.com This has made them powerful probes for studying cellular pathways and has led to their development as therapeutic agents. researchgate.netresearchgate.net Research has explored modifications at various positions of the sugar ring, including the 1', 2', 3', and 4' positions, to understand structure-activity relationships and enhance biological effects. nih.gov

Overview of 3'-C-Methyladenosine within the Nucleoside Analog Framework

This compound is a specific type of nucleoside analogue where a methyl group is added to the 3' carbon of the adenosine (B11128) sugar ring. scispace.comresearchgate.net It represents a significant example of a branched-chain sugar nucleoside. researchgate.net The synthesis of this compound was a key development, marking it as the first of its kind. researchgate.net

Its primary significance in research stems from its demonstrated antitumor activity. nih.gov Studies have shown that this compound is a potent inhibitor of ribonucleotide reductase, an enzyme critical for the production of deoxynucleotides needed for DNA synthesis. researchgate.netnih.gov By inhibiting this enzyme, the compound can deplete the intracellular pool of deoxynucleotides, thereby hindering cell proliferation. researchgate.net

Research has highlighted the critical importance of the 3'-methyl group for its biological activity. nih.gov Shifting the methyl group to other positions on the ribose ring results in a decrease or complete loss of antitumor effects. researchgate.net Similarly, modifications to the N(6)-amino group of the adenine (B156593) base also diminish its activity. researchgate.net this compound has been evaluated against a variety of human cancer cell lines, demonstrating its potential as a research tool for studying cancer biology. nih.govresearchgate.net

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueReference
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diolN/A
Molecular Formula C₁₁H₁₅N₅O₄ scbt.com
Molecular Weight 281.27 g/mol scbt.com
Common Name 3'-Me-Ado researchgate.net
Class Branched-chain sugar nucleoside researchgate.net
Mechanism of Action Ribonucleotide reductase inhibitor researchgate.netnih.gov
Conformation Primarily adopts the South (³T₂) conformation of the sugar ring. scispace.com

Table 2: Research Findings on Antitumor Activity of this compound

Cell LineCell TypeIC₅₀ (µM)Reference
K562 Human myelogenous leukemia~18 nih.gov
K562/IU Multidrug-resistant human leukemia11-38 researchgate.net
HL-60 Human promyelocytic leukemia11-38 researchgate.net
HT-29 Human colon carcinoma~18 nih.govresearchgate.net
CaCo-2 Human colon carcinoma~18 nih.gov
MCF-7 Human breast carcinoma11-38 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B1607163 3'-C-Methyladenosine CAS No. 15397-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWWOXSMXQECL-ZGUVBZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15397-13-4
Record name 3′-C-Methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Synthesis and Derivatization Strategies for 3 C Methyladenosine Analogues

Methodologies for Stereoselective Synthesis of 3'-C-Methylated Ribonucleosides

The precise spatial arrangement of the methyl group at the 3' position of the ribose sugar is critical for the biological activity of 3'-C-methyladenosine. nih.gov Consequently, the development of stereoselective synthetic methods is paramount to ensure the desired configuration is obtained.

Development and Optimization of Synthetic Routes for this compound

The synthesis of this compound and its analogues has been approached through various strategic routes. A common method involves the condensation of a pre-synthesized, suitably protected 3-deoxy-3-C-methyl sugar with a nucleobase. nih.govscispace.com This approach allows for the stereoselective preparation of the desired β-D-ribonucleoside. nih.gov One notable synthetic route utilizes a Grignard reaction with an appropriately protected keto nucleoside. For instance, the reaction of 9-[5'-O-(4-monomethoxytrityl)-2'-O-t-butyldimethylsilyl-β-D-erythro-pentofuran-3'-ulosyl]adenine with a Grignard reagent prepared from iodomethane (B122720) and magnesium can yield the precursor to this compound. scispace.com The choice of solvent in this reaction is crucial; using diethyl ether can produce the desired ribo epimer, which is the direct precursor to this compound, albeit sometimes in low yield alongside the major xylo product. scispace.com

Another established approach begins with the synthesis of a branched-chain sugar, which is then coupled with the nucleobase. acs.org This method provides a versatile platform for creating various 3'-C-methylated nucleosides. The optimization of these routes focuses on improving stereoselectivity, increasing yields, and simplifying purification processes to provide efficient access to these important compounds for biological evaluation. scispace.comresearchgate.net

Synthesis of this compound Phosphates and Diphosphates for Enzymatic Studies

To investigate the mechanism of action of this compound, particularly its interaction with enzymes like ribonucleotide reductase, the synthesis of its phosphorylated forms is essential. nih.gov The synthesis of this compound diphosphate (B83284) (3'-C-methyl-ADP) and its uridine (B1682114) counterpart has been reported for use in enzymatic assays. nih.gov These nucleotide analogues serve as crucial tools to probe the active sites of enzymes and understand the structural requirements for substrate binding and catalysis. nih.gov

The synthesis of nucleoside monophosphate prodrugs is another important strategy. nih.govacs.org These prodrugs are designed to cross cell membranes more efficiently than the charged monophosphates. Once inside the cell, they are enzymatically cleaved to release the active monophosphate form. nih.gov A common method for synthesizing cyclic monophosphates involves the 5'-phosphorylation of the nucleoside followed by cyclization. nih.govacs.org

Rational Design and Generation of this compound Chemical Analogues for Research

The rational design of this compound analogues aims to explore structure-activity relationships (SAR) and develop compounds with improved potency and selectivity. nih.govresearchgate.net Modifications are strategically introduced at both the nucleobase and the sugar moiety to probe their influence on biological activity. nih.gov

Modifications at the Nucleobase Moiety (e.g., N6-substitutions, 7-deaza modifications)

Modifications to the adenine (B156593) base of this compound have been explored to modulate its biological profile.

N6-Substitutions: A series of N6-substituted this compound derivatives have been synthesized and evaluated for their antitumor activity. researchgate.netacs.org However, in many cases, N6-substitutions on the this compound scaffold led to a decrease or complete loss of antiproliferative activity. researchgate.net This suggests that the N6-amino group is crucial for the compound's interaction with its biological targets. researchgate.net Methylation at the N1 position of adenosine (B11128) is known to significantly alter its base-pairing properties and introduce a positive charge, which can influence its biological function. glenresearch.com

7-Deaza Modifications: The replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom results in 7-deazaadenosine analogues, such as tubercidin. nih.gov This modification can significantly impact the compound's biological activity, often leading to potent but sometimes toxic agents. nih.gov The synthesis of 7-deaza-2'-C-methyladenosine has been reported as an inhibitor of viral replication, highlighting the potential of combining nucleobase and sugar modifications. nih.govasm.org The synthesis of these analogues often involves the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, followed by glycosylation with the appropriate sugar. beilstein-journals.org

Modifications at the Sugar Ring (e.g., 2'-C-methyl, 4'-azido, branched-chain sugar nucleosides)

Altering the sugar moiety of this compound provides another avenue for creating novel analogues with distinct properties. nih.govresearchgate.net

2'-C-Methyl Modifications: The introduction of a methyl group at the 2'-position of the ribose ring has been a successful strategy in the development of antiviral nucleosides. asm.orguniroma1.it The combination of a 2'-C-methyl and a 3'-C-methyl group on the same adenosine scaffold has been investigated to understand the combined effects of these modifications. researchgate.net Studies have shown that moving the methyl group from the 3' to the 2' position can significantly alter the biological activity. nih.govacs.org

4'-Azido Modifications: The introduction of an azido (B1232118) group at the 4'-position of the sugar ring is another modification that has yielded potent antiviral compounds. asm.orgnih.gov The synthesis of 4'-azido-cytidine has been reported as a potent inhibitor of viral polymerases. uniroma1.it This modification can be combined with other changes to the nucleoside structure to optimize its activity.

Branched-Chain Sugar Nucleosides: The concept of branched-chain sugar nucleosides extends beyond a simple methyl group. The synthesis of nucleosides with larger alkyl groups or other functional groups at the 3'-position has been explored. acs.orgnih.gov These modifications aim to probe the steric and electronic requirements of the enzyme binding pockets they target.

Mechanism of Action and Molecular Targeting of 3 C Methyladenosine Analogues

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)

A primary mechanism through which 3'-C-Methyladenosine analogues exert their antiviral effects is by inhibiting viral RNA-dependent RNA polymerases (RdRps). These enzymes are crucial for the replication of RNA viruses, as they catalyze the synthesis of new viral RNA genomes.

Analogues of this compound have demonstrated inhibitory activity against the RdRps of several flaviviruses, a family that includes significant human pathogens such as Hepatitis C virus (HCV), Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Tick-borne encephalitis virus (TBEV). asm.orgnih.gov For instance, the related compound 7-deaza-2'-C-methyladenosine has shown activity against ZIKV and DENV. nih.gov Another analogue, 3'-deoxy-3'-fluoroadenosine, exhibited a low-micromolar antiviral effect against TBEV, Zika virus, and West Nile virus. asm.org The methyl group at the 2' or 3' position of the ribose sugar is a key structural feature for this inhibitory action. nih.gov While direct studies on this compound are part of a broader investigation into C-methylated nucleosides, the general principle is that these modifications are recognized by the viral polymerase. nih.gov For example, 2'-C-methylated nucleotides have been shown to be effective inhibitors of RdRp from several flaviviruses, including HCV. uochb.cz

Upon entering a cell, nucleoside analogues like this compound are phosphorylated by cellular kinases to their active triphosphate form. asm.org This active form can then be incorporated into a growing viral RNA chain by the viral RdRp. The presence of the methyl group at the 3' position of the ribose is thought to sterically hinder the formation of the next phosphodiester bond, thereby preventing further elongation of the RNA chain. asm.org This leads to premature termination of viral RNA synthesis. asm.org This mechanism classifies them as non-obligate chain terminators because they possess a 3'-hydroxyl group, yet still effectively halt RNA elongation. nih.gov This is a common mechanism for many antiviral nucleoside analogues. asm.org

Inhibition of Cellular Ribonucleotide Reductase (RR)

In addition to their antiviral properties, this compound and its analogues exhibit potent antitumor activity through the inhibition of ribonucleotide reductase (RR). nih.govresearchgate.netcas.cz This enzyme is essential for DNA synthesis and repair in all living cells.

Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, which are the precursors for DNA synthesis. By inhibiting RR, this compound effectively depletes the intracellular pools of both purine (B94841) and pyrimidine (B1678525) deoxynucleoside triphosphates (dNTPs). researchgate.netnih.gov This reduction in the availability of dNTPs stalls DNA replication, leading to an arrest of the cell cycle, primarily at the G1-S transition phase, and can induce apoptosis (programmed cell death) in cancer cells. nih.govspandidos-publications.com The depletion of dNTP pools is a direct consequence of RR inhibition and is a key factor in the antiproliferative activity of these compounds. researchgate.netspandidos-publications.com Studies have shown that treatment with this compound leads to a measurable decrease in intracellular dNTP levels. nih.govspandidos-publications.com

Cellular and Enzymatic Processing of this compound Analogues

For this compound analogues to exert their biological effects, they must first be taken up by cells and then converted into their active forms.

Enzymatic Stability and Susceptibility to Host Cell Enzymes (e.g., Adenosine (B11128) Deaminase, Purine Nucleoside Phosphorylase)

The therapeutic potential of nucleoside analogues is intrinsically linked to their metabolic stability. A primary challenge for adenosine-based analogues is their susceptibility to degradation by host cell enzymes, which can lead to rapid inactivation and loss of efficacy. Key enzymes in this degradation pathway include adenosine deaminase (ADA), which catalyzes the deamination of adenosine to inosine, and purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release the free purine base. Structural modifications, particularly at the sugar moiety, are a critical strategy to enhance resistance to these enzymatic processes.

The position of such modifications is crucial. For instance, the closely related analogue 2'-C-Methyladenosine, despite its methyl group, was found to be susceptible to enzymatic conversion by both adenosine deaminase and purine nucleoside phosphorylase. capes.gov.brnih.gov This susceptibility limited its therapeutic development and spurred research into alternative modifications to improve its stability profile. nih.gov

In contrast, the placement of a methyl group at the 3' position, as in this compound, fundamentally alters the analogue's interaction with host cell enzymes. Studies on this compound diphosphate (B83284) (3'-C-methyl-ADP) have shown that it is not a substrate for the enzyme ribonucleoside diphosphate reductase. nih.gov While it can act as an allosteric effector, the enzyme is unable to catalyze the reduction of the analogue, indicating that the 3'-C-methyl group effectively prevents the necessary enzymatic steps. nih.gov This resistance to enzymatic processing is a key feature of its mechanism of action as a ribonucleotide reductase inhibitor. researchgate.net

This observed resistance to enzymatic processing by ribonucleotide reductase suggests that the 3'-C-methyl modification provides significant steric hindrance within the active site of enzymes that would otherwise metabolize the nucleoside. This steric bulk is believed to be the primary reason for the enhanced stability of this compound and its derivatives against degradation. Further modifications to the this compound scaffold, such as creating 2',5'-bis-O-valproyl-3'-C-methyladenosine, have been explored to create serum-stable compounds, further highlighting the robustness of the core 3'-C-methylated structure.

The importance of the 3'-position for this stability is underscored by findings that moving the methyl group to other positions on the ribose ring results in a loss of biological activity, reinforcing the critical role of this specific modification in conferring favorable biochemical properties. nih.govmdpi.com

Table 1: Comparative Enzymatic Susceptibility of Adenosine Analogues

This table provides a qualitative summary of the susceptibility of this compound and related compounds to key metabolic enzymes, based on available research findings.

Compound/AnalogueTarget EnzymeSusceptibility/ResistanceFinding
Adenosine Adenosine Deaminase (ADA)SusceptibleSubject to rapid deamination to inosine.
Purine Nucleoside Phosphorylase (PNP)SusceptibleSubject to cleavage of the glycosidic bond.
2'-C-Methyladenosine Adenosine Deaminase (ADA)SusceptibleThe 2'-C-methyl modification does not confer significant resistance to deamination. capes.gov.brnih.gov
Purine Nucleoside Phosphorylase (PNP)SusceptibleThe analogue is readily cleaved by PNP. capes.gov.brnih.gov
This compound Ribonucleotide Reductase (RNR)Resistant (as a substrate)Acts as an inhibitor but is not processed by the enzyme, indicating the 3'-C-methyl group prevents catalysis. nih.gov
Adenosine Deaminase (ADA)Assumed ResistantWhile direct studies are limited, the steric hindrance from the 3'-C-methyl group is expected to confer stability.
Purine Nucleoside Phosphorylase (PNP)Assumed ResistantThe steric bulk of the 3'-C-methyl group is expected to prevent enzymatic cleavage.

Structure Activity Relationship Sar Studies of 3 C Methyladenosine Analogues

Importance of the 3'-C-Methyl Moiety and Sugar Conformation for Biological Activity

The presence and specific placement of the methyl group at the 3'-position of the ribose sugar are paramount for the biological activity of 3'-C-methyladenosine. Research has consistently shown that this 3'-C-methyl moiety is a critical determinant of the compound's antitumor properties. nih.govacs.org Shifting the methyl group from the 3' position to other locations on the ribose ring results in a significant decrease or complete loss of antitumor activity. acs.orgresearchgate.net This highlights the stringent structural requirement for the methyl group to be at the 3'-carbon. For instance, a comparative study of adenosine (B11128) derivatives with a methyl group at the 1'-, 2'-, or 3'-position of the ribose ring identified this compound as the most potent compound against a range of human cancer cell lines. acs.org

The introduction of a 2'-O-methyl group can also influence the sugar pucker equilibrium, generally favoring the C3'-endo conformation, which is characteristic of A-form RNA helices. nih.gov This modification can stabilize RNA structures and alter the biological activities of modified RNAs. nih.gov

Table 1: Impact of Methyl Group Position on the Antitumor Activity of Adenosine Analogues

Compound Position of Methyl Group Relative Antitumor Activity
This compound 3' High
1'-C-Methyladenosine 1' Low to None nih.gov
2'-C-Methyladenosine 2' Varies with target acs.org

Influence of Nucleobase Modifications on Target Interaction and Functional Outcome

While the sugar moiety is critical, modifications to the purine (B94841) base also significantly impact the biological activity of this compound analogues. SAR studies have revealed that the structure of the adenine (B156593) base is finely tuned for optimal interaction with its biological targets. researchgate.netnih.gov

An unsubstituted N6-amino group on the adenine ring is considered essential for the optimal cytotoxic activity of this compound against both leukemia and carcinoma cell lines. nih.govacs.org Substitution of a hydrogen atom of the N6-amino group with even small alkyl or cycloalkyl groups generally leads to a decrease in antitumor activity. acs.orgresearchgate.net For example, a series of N6-substituted derivatives, including cycloalkyl, bicycloalkyl, aryl, and heteroaryl analogues, were synthesized and evaluated. nih.govacs.org While some N6-cycloalkyl derivatives showed activity against K562 leukemia cells, their potency was generally lower than that of the parent this compound. acs.org

Similarly, introducing substituents at other positions of the purine ring, such as a chlorine atom at the 2-position, has been shown to diminish or abolish the antitumor effects. acs.orgresearchgate.net Furthermore, replacing the adenosine nucleobase with other purine or pyrimidine (B1678525) bases also leads to a significant loss of activity. nih.gov For instance, 3'-C-methyluridine displayed only moderate antitumor activity against the human myelogenous leukemia K562 cell line, while other analogues with different bases were inactive. researchgate.net These findings underscore the importance of the specific interactions between the adenine base of this compound and its molecular targets.

Table 2: Effect of Nucleobase Modifications on the Cytotoxicity of this compound Analogues

Modification Compound Example Effect on Antitumor Activity
None (Adenine) This compound Optimal Activity nih.govacs.org
N6-Substitution N6-Cyclopentyl-3'-C-methyladenosine Decreased Activity acs.org
2-Position Substitution 2-Chloro-3'-C-methyladenosine Decreased or Lost Activity acs.orgresearchgate.net

Stereochemical and Regiochemical Determinants of Activity

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific position of functional groups (regiochemistry) are critical determinants of the biological activity of this compound analogues. As previously discussed, the regiochemistry of the methyl group is paramount; its placement at the 3'-position is a strict requirement for potent antitumor activity. acs.orgresearchgate.net Moving the methyl group to other positions on the sugar ring leads to a loss of function. acs.orgresearchgate.net

The stereochemistry at the 3'-carbon is equally important. The antitumor activity is associated with the ribo configuration, where the 3'-C-methyl group is in the "up" or endo position, which forces the sugar into the biologically active South conformation. scispace.com The corresponding xylo epimer, with the methyl group in the "down" or exo position, adopts a North conformation and is significantly less active. scispace.com This demonstrates that the specific spatial orientation of the methyl group is crucial for inducing the correct sugar pucker needed for effective target interaction.

Studies on other modified nucleosides further emphasize the importance of stereochemistry. For example, in the case of certain antiviral phosphoramidate (B1195095) prodrugs, the stereochemistry at the phosphorus atom (Sp vs. Rp isomers) can dramatically influence potency and metabolic activation. nih.gov While not directly a this compound analogue, this illustrates the general principle that subtle stereochemical differences can have profound biological consequences. For 2'-C-methyl ribonucleosides, which are potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, the ribo configuration with the 2'- and 3'-hydroxyl groups is essential for inhibitory activity. acs.org Any change in the stereo- or regiochemistry of the methyl substituent leads to a loss of activity. acs.org

Table 3: Stereochemical and Regiochemical Requirements for Activity

Feature Requirement for High Activity Consequence of Alteration
Regiochemistry Methyl group at the 3'-position acs.orgresearchgate.net Loss of activity when moved to other positions acs.orgresearchgate.net
Stereochemistry C(3')-endo methyl group (ribo configuration) scispace.com Reduced activity with C(3')-exo methyl group (xylo configuration) scispace.com

| Sugar Pucker | Predominantly South (T3) conformation scispace.com | Altered conformation leads to reduced activity scispace.com |

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become invaluable tools for understanding the structure-activity relationships of this compound analogues at the atomic level. nih.govacs.org These methods provide insights into how these molecules interact with their biological targets and help to rationalize experimentally observed SAR data.

Molecular modeling studies have been employed to investigate the binding of this compound and its N6-substituted derivatives to the eukaryotic α subunit (Rnr1) of ribonucleotide reductase, a key enzyme in DNA synthesis and a target for these compounds. nih.govacs.org By docking the inhibitors into the active site of the enzyme, researchers can predict binding modes and identify key interactions that contribute to inhibitory potency. These computational studies have helped to explain why an unsubstituted N6-amino group is crucial for optimal activity, likely due to its ability to form specific hydrogen bonds within the enzyme's active site. nih.govacs.org The models can also rationalize the decreased activity observed with bulkier N6-substituents, which may cause steric clashes that prevent optimal binding. acs.org

These computational approaches are not limited to target binding. They can also be used to study the conformational preferences of the nucleoside analogues themselves, such as the sugar pucker, which is critical for biological activity. scispace.com By calculating the relative energies of different conformations, modeling can predict the most stable and likely bioactive shape of a molecule, corroborating experimental findings from techniques like NMR spectroscopy. scispace.com The integration of computational modeling with experimental synthesis and biological testing creates a powerful feedback loop for the rational design of new, more potent, and selective this compound analogues.

Biological Activity in Preclinical Research Models

In Vitro Antiviral Spectrum and Potency in Cell-Based Systems

The antiviral properties of 3'-C-Methyladenosine and its derivatives have been evaluated in various in vitro settings, demonstrating a range of efficacy against several viruses. These studies primarily utilize cell-based assays to determine the compound's ability to inhibit viral replication and activity.

Studies in Cell-Based Replicon Assays (e.g., HCV, SARS-CoV-2)

Cell-based replicon assays are instrumental in assessing the inhibitory effects of compounds on viral replication. In the context of Hepatitis C Virus (HCV), 2'-C-Methyladenosine has been identified as an inhibitor of HCV replication. medchemexpress.comtargetmol.com It has been shown to inhibit the HCV replicon with a 50% inhibitory concentration (IC50) of 0.3 μM. medchemexpress.com Furthermore, it targets the NS5B-catalyzed RNA synthesis with an IC50 value of 1.9 μM. medchemexpress.com

The inhibitory potency of 2'-C-Methyladenosine on the HCV replicon was observed in HB110A cells, showing an IC50 value of 0.3μM. medchemexpress.com However, a study on heterobase-modified 2'-C-methyl ribonucleosides indicated that 2'-C-Methyladenosine is susceptible to enzymatic conversions by adenosine (B11128) deaminase and purine (B94841) nucleoside phosphorylase. nih.gov

In the search for broad-spectrum antiviral agents, a derivative, 7-deaza-2'-C-methyladenosine (7DMA), has been investigated. While specific replicon assay data for this compound against SARS-CoV-2 is not detailed in the provided results, the general approach of using such assays for coronaviruses is established. biorxiv.orgbiorxiv.orgbiorxiv.org For instance, the nucleoside analogue DFMA, a derivative, was shown to be effective against SARS-CoV-2 in vitro. biorxiv.orgbiorxiv.org

Table 1: In Vitro Activity of 2'-C-Methyladenosine against HCV

Assay Virus/Target Cell Line IC50 Value Reference
Replicon Assay HCV HB110A 0.3 μM medchemexpress.com

Evaluation in Cytopathic Effect (CPE) Reduction and Virus Yield Reduction Assays

Cytopathic effect (CPE) reduction assays and virus yield reduction assays are standard methods to quantify the antiviral activity of a compound. creative-diagnostics.comlabinsights.nlumich.edu These assays measure the ability of a compound to protect cells from virus-induced damage and to reduce the production of new infectious virus particles.

A study on 28 fluoro-substituted nucleoside analogues, including a related compound 3′-deoxy-3′-fluoroadenosine, utilized a CPE reduction assay as an initial screen for antiviral activity against Tick-Borne Encephalitis Virus (TBEV). asm.org This was followed by a viral titer reduction assay to determine the dose-response effect. asm.org

For Zika Virus (ZIKV), the antiviral activity of 7-deaza-2'-C-methyladenosine (7DMA) was confirmed through both CPE reduction and virus yield reduction assays. nih.govresearchgate.net In Vero cells, 7DMA demonstrated a dose-dependent inhibitory effect on ZIKV replication. nih.govresearchgate.net The virus yield reduction assay showed a significant reduction in viral RNA load at various concentrations. nih.govresearchgate.net

Similarly, the anti-West Nile Virus (WNV) activity of nucleoside analogs, including 2'-C-methyladenosine, was tested in Vero cells using CPE inhibition assays. asm.org A viral titer reduction assay in porcine kidney stable (PS) cells further quantified the antiviral effect, showing that at a concentration of 50 μM, some compounds decreased the viral titer by 10^5 to 10^6-fold. asm.org

The evaluation of antivirals against TBEV in organotypic rat cerebellum slices also employed a virus yield reduction method, where 2'-C-methyladenosine and 7-deaza-2'-C-methyladenosine showed strong inhibitory effects on TBEV replication. plos.org

In Vivo Studies in Animal Models for Mechanistic Elucidation of Antiviral Effects

Animal models are crucial for understanding the in vivo efficacy and mechanism of action of antiviral compounds. Murine models have been extensively used to study the effects of this compound derivatives against various viral infections.

Murine Models for Flavivirus Infections (e.g., Zika, West Nile, Tick-Borne Encephalitis Virus)

The in vivo efficacy of 7-deaza-2'-C-methyladenosine (7DMA) has been demonstrated against several flaviviruses. In a mouse model of Zika virus (ZIKV) infection using AG129 mice (deficient in IFN-α/β and IFN-γ receptors), 7DMA reduced viremia and delayed virus-induced morbidity and mortality. researchgate.netplos.org These mice, when infected with ZIKV, develop acute neutrophilic encephalitis, and the virus can be detected in various organs, including the brain, spinal cord, spleen, liver, kidney, and testicles. researchgate.netplos.org

For West Nile Virus (WNV), 7-deaza-2'-C-methyladenosine significantly protected infected BALB/c mice from disease progression and mortality. asm.orgnih.govresearchgate.net Treatment initiated at the time of infection resulted in 100% survival, and even when started 3 days post-infection, a 90% survival rate was observed. nih.govresearchgate.net However, the antiviral effect was diminished if treatment began 8 days post-infection when the brain infection was extensive. nih.govresearchgate.net Another related compound, 3′-deoxy-3′-fluoroadenosine, also showed activity in a mouse model of WNV infection, leading to a significant decrease in mortality and clinical signs of neuroinfection. asm.org

In a mouse model of Tick-Borne Encephalitis Virus (TBEV), 7-deaza-2'-C-methyladenosine substantially improved disease outcome, increased survival, and reduced signs of neuroinfection and viral titers in the brains of BALB/c mice. asm.org Galidesivir-resistant TBEV, however, showed no cross-resistance to 7-deaza-2'-C-methyladenosine. nih.gov Furthermore, 3′-deoxy-3′-fluoroadenosine was also found to be active in a mouse model of TBEV infection. asm.org

Table 2: In Vivo Efficacy of this compound Derivatives in Flavivirus-Infected Murine Models

Compound Virus Mouse Model Key Findings Reference
7-deaza-2'-C-methyladenosine Zika Virus AG129 Reduced viremia, delayed morbidity and mortality researchgate.netplos.org
7-deaza-2'-C-methyladenosine West Nile Virus BALB/c Increased survival rate, protected from disease progression asm.orgnih.govresearchgate.net
3′-deoxy-3′-fluoroadenosine West Nile Virus Not specified Decreased mortality and neuroinfection signs asm.org
7-deaza-2'-C-methyladenosine Tick-Borne Encephalitis Virus BALB/c Improved disease outcome, increased survival, reduced neuroinfection asm.org

Murine Models for Coronavirus Infections (e.g., Murine Hepatitis Virus, SARS-CoV-2)

Murine Hepatitis Virus (MHV), a coronavirus, serves as a valuable model for studying coronavirus infections. wikipedia.org Different strains of mice exhibit varying susceptibility to MHV-3, with resistant strains like A/J mice showing a protective inflammatory response. nih.gov Susceptible strains such as BALB/c and C57BL/6 develop fulminant hepatitis. nih.govplos.org

A study on the nucleoside analogue DFMA, a derivative of this compound, investigated its efficacy in murine models of coronavirus infections. biorxiv.orgbiorxiv.org In models using MHV-3 (severe) and MHV-A59 (mild), DFMA administration significantly reduced viral loads in the lungs of infected mice. biorxiv.orgbiorxiv.org It also mitigated inflammatory responses by lowering the levels of key inflammatory mediators. biorxiv.orgbiorxiv.org

In a transgenic K18-hACE2 mouse model infected with SARS-CoV-2, DFMA also demonstrated a significant reduction in lung viral loads, highlighting its potential as a broad-spectrum anti-coronavirus agent. biorxiv.orgbiorxiv.org

Mechanistic Anticancer Research in Cell Lines

The role of adenosine and its modifications, such as N6-methyladenosine (m6A), is increasingly being studied in the context of cancer. The m6A modification is the most common internal modification in eukaryotic messenger RNA and is involved in various aspects of RNA metabolism, including stability, splicing, and translation. spandidos-publications.com Dysregulation of m6A regulators has been implicated in the development and progression of various cancers. spandidos-publications.comspandidos-publications.com

While direct studies on the anticancer mechanisms of this compound are limited in the provided search results, research on related adenosine modifications provides insight into potential pathways. For instance, the m6A "writer" METTL3 has been shown to be upregulated in lung cancer and plays a role in promoting the translation of target mRNAs. spandidos-publications.com In colorectal cancer, METTL3 can stabilize the mRNA of critical genes involved in cell cycle and glycolysis, thereby promoting tumorigenesis. thno.org

Conversely, the m6A "eraser" FTO has been shown to have a tumorigenic role in some cancers by demethylating the m6A residues in the 3'-UTR of pro-apoptotic genes. nih.gov Another m6A writer, METTL14, often has a tumor-inhibiting role by promoting the degradation of certain mRNAs. spandidos-publications.com

A study on a this compound-2'(5')-O-valproic acid derivative indicated antitumor potential in HL60 and HuT78 cells. unipa.it This suggests that modifications of the adenosine structure can lead to compounds with anticancer properties, although the specific mechanisms were not detailed.

The complex interplay of m6A writers, erasers, and readers in different cancer types suggests that compounds like this compound could potentially modulate these pathways, but further targeted research is needed to elucidate its specific mechanistic role in cancer cell lines.

Table of Compound Names

Compound Name
This compound
2'-C-Methyladenosine
7-deaza-2'-C-methyladenosine (7DMA)
3′-deoxy-3′-fluoroadenosine
DFMA
Galidesivir
N6-methyladenosine (m6A)
METTL3
METTL14
FTO

Ex Vivo Model Systems for Pathogen-Host Interaction Studies (e.g., Mosquito Gut Cultures)

The development of sophisticated ex vivo models has provided new platforms for investigating pathogen-host interactions, particularly for mosquito-borne viruses. asm.orgnih.gov One such innovative model involves the long-term culture of mosquito guts, which are the initial site of viral replication after an infected blood meal. asm.orgresearchgate.netbiorxiv.org

These ex vivo gut cultures from mosquito species like Aedes aegypti and Culex pipiens remain metabolically active and viable for extended periods, allowing for detailed studies of viral infections in a controlled yet biologically relevant environment. asm.orgnih.govresearchgate.net The model has proven permissive to a variety of significant arboviruses, including Zika virus (ZIKV), dengue virus (DENV), chikungunya virus (CHIKV), and Usutu virus (USUV). nih.govresearchgate.net

This system serves as a valuable tool for screening potential antiviral compounds. nih.govresearchgate.net As a proof-of-concept, the antiviral activity of nucleoside analogs has been successfully evaluated using this model. For instance, the compound 7-deaza-2'-C-methyladenosine, a derivative of 2'-C-methyladenosine, demonstrated a significant reduction in Zika virus RNA levels in cultured Aedes aegypti guts. asm.org This highlights the utility of the ex vivo gut culture system for assessing the efficacy of antiviral agents in the relevant vector tissue, bridging the gap between simpler 2D cell cultures and complex in vivo mosquito infection models. asm.orgnih.gov The ability to maintain these gut cultures in multi-well plates also makes the system suitable for higher-throughput screening of potential transmission-blocking drugs. researchgate.net

Metabolic Considerations and Enzymatic Stability in Research Contexts

Detailed Pathways of Intracellular Activation and Deactivation

Generally, for nucleoside analogues to exert their biological effects, they must first be anabolized intracellularly into their active triphosphate form. This process is typically initiated by cellular or viral kinases that catalyze the initial phosphorylation step. Subsequent phosphorylations are carried out by other cellular kinases. Deactivation often occurs through dephosphorylation by cellular phosphatases or by enzymatic modification of the base or sugar moiety.

Research into Strategies for Improving Enzymatic Stability of Analogues

The enzymatic stability of nucleoside analogues is a critical factor for their potential as therapeutic agents, as it determines their half-life and bioavailability. A common site of enzymatic degradation for nucleoside analogues is the glycosidic bond that links the nucleobase to the sugar moiety.

Research has shown that modifications at the 3' position of the sugar ring can influence the stability of this bond. For instance, the introduction of a trifluoromethyl group at the C-3' position in some nucleoside derivatives has been found to confer increased chemical stability against acid-catalyzed cleavage of the glycosidic bond. nih.gov This suggests that the C-3' methyl group in 3'-C-Methyladenosine could potentially influence its stability. However, specific studies that investigate strategies to improve the enzymatic stability of this compound, such as through prodrug formulations or further chemical modifications, are not described in the available literature. While general strategies for enhancing the stability of nucleoside analogues are known, their specific application and efficacy for this compound have not been reported. mdpi.com

The following table provides a summary of the general metabolic processes for nucleoside analogues, with the caveat that specific data for this compound is not available.

Metabolic Process General Mechanism for Nucleoside Analogues Specific Data for this compound
Intracellular Activation Sequential phosphorylation by cellular or viral kinases to the active triphosphate form.Not available in surveyed literature.
Intracellular Deactivation Dephosphorylation by cellular phosphatases; enzymatic modification of the base or sugar.Not available in surveyed literature.
Enzymatic Degradation Cleavage of the glycosidic bond by nucleoside phosphorylases.Not available in surveyed literature.

Mechanisms of Resistance to 3 C Methyladenosine Analogues

Investigation of Viral Polymerase Mutations Leading to Resistance

The primary mechanism of resistance to 2'-C-methylated nucleoside analogues, including 3'-C-Methyladenosine, involves specific amino acid substitutions in the viral RNA-dependent RNA polymerase (RdRp).

A key mutation identified across multiple studies is the S282T substitution in the NS5B polymerase of the Hepatitis C virus (HCV). asm.orgnih.gov This single amino acid change from serine to threonine at position 282 has been consistently selected for in in vitro replicon studies using various 2'-C-methylated nucleoside analogues such as 2'-C-methylcytidine, 2'-C-methyladenosine, and 2'-C-methyl-7'-deaza-adenosine. asm.org The S282T mutation has also been observed in vivo in HCV-infected chimpanzees treated with a 2'-C-methyladenosine analogue. asm.org While this mutation confers a significant loss of sensitivity to these inhibitors, it can also lead to a decrease in the replicative fitness of the virus. asm.orgresearchgate.net

For Tick-Borne Encephalitis Virus (TBEV), a different signature mutation, S603T, in the NS5 RdRp domain has been identified as conferring resistance to 2'-C-methylated nucleoside derivatives like 7-deaza-2'-C-methyladenosine. nih.gov Molecular dynamics simulations have suggested that this S603T mutation leads to the repulsion of a water molecule that is crucial for coordinating a metal ion cofactor as the 2'-C-methylated nucleoside analogue enters the active site. nih.gov Similar to the S282T mutation in HCV, the S603T mutation in TBEV is associated with a significant reduction in viral replication, plaque size, neuroinvasiveness, and neurovirulence. nih.gov

Interestingly, some nucleoside analogues exhibit a higher barrier to resistance. For instance, studies with the 2'-F-2'-C-methylguanosine prodrugs PSI-352938 and PSI-353661 showed that a single mutation was not enough to confer significant resistance. Instead, a combination of three amino acid changes (S15G/C223H/V321I) was necessary for high-level resistance in HCV replicons. asm.org These compounds also retained full activity against replicons containing the S282T substitution. asm.org

The following table summarizes key viral polymerase mutations that lead to resistance against this compound analogues and related compounds.

VirusPolymeraseMutationAnalogue(s) Conferring Resistance
Hepatitis C Virus (HCV)NS5BS282T2'-C-methylcytidine, 2'-C-methyladenosine, 2'-C-methyl-7'-deaza-adenosine
Tick-Borne Encephalitis Virus (TBEV)NS5S603T7-deaza-2'-C-methyladenosine and other 2'-C-methylated nucleosides
Hepatitis C Virus (HCV)NS5BS15G/C223H/V321IPSI-352938, PSI-353661 (2'-F-2'-C-methylguanosine prodrugs)

Role of Cellular Host Factors in Mediating Resistance Mechanisms

While viral polymerase mutations are the direct cause of resistance, cellular host factors can influence the emergence and impact of these resistant variants. The replication of viruses is highly dependent on a multitude of host cellular factors and pathways. asm.org

One area of investigation is the role of host RNA modifications. N6-methyladenosine (m6A) is a common modification of eukaryotic and viral RNAs, regulated by host cell "writer," "eraser," and "reader" proteins. asm.orgfrontiersin.org This modification can influence various stages of the viral life cycle, including replication and interaction with the host immune system. frontiersin.org For some viruses, m6A modification of viral RNA can help evade host innate immunity. asm.org It is plausible that alterations in the host m6A machinery could impact the replication of both wild-type and drug-resistant viral strains, thereby indirectly influencing the selection and fitness of resistant variants. For instance, in Hepatitis B virus (HBV), m6A modification in the 3' untranslated regions of viral transcripts can reduce their stability. frontiersin.org

Furthermore, targeting cellular factors required for viral replication represents an alternative antiviral strategy that could present a higher barrier to the development of resistance. asm.orgupf.edu Since viruses are less likely to evolve to compensate for the loss of a critical host function, the selection of resistant mutants is minimized. asm.org For example, inhibiting host factors like acetyl-CoA carboxylase has shown to interfere with the formation of the membranous web where HCV replication occurs, presenting a high barrier to resistance. upf.edu

The interaction between the virus and host is a complex interplay. While direct evidence specifically linking cellular host factors to resistance mechanisms against this compound is still an emerging area of research, the dependence of viruses on the host cell machinery suggests that host factors are likely to play a significant, albeit indirect, role. asm.orgnih.gov Future research focusing on the host-virus interactome will be crucial to fully elucidate these mechanisms.

Advanced Analytical and Research Methodologies Applied to 3 C Methyladenosine

Quantitative Nucleic Acid Detection Methods (e.g., RT-qPCR for Viral Load Assessment)

While Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a cornerstone for measuring viral RNA levels and assessing the efficacy of antiviral agents, it does not directly quantify the nucleoside analog itself. researchgate.netacs.org Instead, RT-qPCR measures the amount of viral genetic material, with a reduction in viral load indicating the activity of a compound like 3'-C-Methyladenosine. The core principle of RT-qPCR involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target sequences in the cDNA. gene-quantification.degene-quantification.de The amplification process is monitored in real-time using fluorescent dyes or probes, and the cycle threshold (Ct) value—the point at which fluorescence exceeds a background level—is inversely proportional to the initial amount of target nucleic acid. researchgate.netnih.gov

For the direct quantification of nucleoside analogs such as this compound from biological matrices, more specialized analytical techniques are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. creative-biogene.comcd-genomics.combiorxiv.org This method offers high sensitivity and specificity for identifying and quantifying modified nucleosides. The process involves:

Sample Preparation: Extraction of the analyte from the biological sample (e.g., serum, cells).

Chromatographic Separation: The extract is injected into an HPLC system, where the compound of interest is separated from other components based on its physicochemical properties.

Mass Spectrometric Detection: The separated compound is ionized and enters the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to the mass of the nucleoside analog is selected and fragmented to produce characteristic daughter ions.

Quantification: By monitoring specific mass transitions (parent ion → daughter ion), the instrument can selectively quantify the compound with high precision and accuracy, even at very low concentrations. nih.gov

Although not a direct quantification method for the analog itself, a technique known as Roadblock-qPCR demonstrates an innovative use of nucleoside analogs in conjunction with qPCR. nih.gov In this method, cells are treated with a nucleoside analog like 4-thiouridine (B1664626) (4sU), which is incorporated into newly synthesized RNA. The 4sU is then chemically modified to create a bulky adduct that blocks the reverse transcriptase enzyme, preventing the conversion of these new RNA transcripts into cDNA. nih.gov Consequently, only pre-existing mRNA is amplified by qPCR, allowing for the measurement of mRNA decay rates. nih.gov

Table 1: Comparison of Quantitative Methods

Method Analyte Principle Primary Application in Nucleoside Analog Research
RT-qPCR Viral RNA Real-time monitoring of DNA amplification from reverse-transcribed RNA. researchgate.netgene-quantification.de Assessing antiviral activity by measuring changes in viral load. acs.orgwellcomeopenresearch.org
LC-MS/MS Nucleoside Analog Separation by chromatography followed by mass-based detection and fragmentation. creative-biogene.comcd-genomics.com Direct quantification of the compound and its metabolites in biological samples. biorxiv.orgnih.gov
Roadblock-qPCR Pre-existing mRNA Using a nucleoside analog to block reverse transcription of new mRNA, allowing qPCR of older transcripts. nih.gov Studying the effects of compounds on mRNA stability. nih.gov

Enzyme Activity Assays for Polymerase and Reductase Inhibition

Enzyme activity assays are fundamental for determining the mechanism of action of compounds like this compound. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor.

Polymerase Inhibition Assays: The antiviral activity of many nucleoside analogs, after conversion to their triphosphate form, stems from their ability to inhibit viral RNA-dependent RNA polymerases (RdRp), such as the NS5B protein of the Hepatitis C virus (HCV). tandfonline.comacs.org Assays to measure this inhibition typically monitor the incorporation of nucleotides into a nascent RNA strand.

A common method is the in vitro primer extension assay. libretexts.org The general steps are:

A purified, recombinant viral polymerase is used.

A synthetic RNA template and a corresponding primer (often fluorescently labeled) are provided.

A mixture of the four standard ribonucleoside triphosphates (rNTPs) is added, one of which may be radiolabeled (e.g., [α-³²P]UTP) or the assay can be designed to be nonradioactive. libretexts.org

The nucleoside analog triphosphate (e.g., this compound triphosphate) is added at varying concentrations.

The reaction proceeds, and the polymerase extends the primer to synthesize a new RNA strand.

The reaction products are separated by gel electrophoresis, and the amount of full-length product is quantified. A decrease in product formation with increasing inhibitor concentration indicates inhibition.

Kinetic parameters such as the inhibition constant (Kᵢ) can be determined from these assays to quantify the inhibitor's potency. For example, the triphosphate of the related compound 2'-C-methyladenosine was found to be a competitive inhibitor of HCV NS5B polymerase. acs.org

Ribonucleotide Reductase (RR) Inhibition Assays: this compound has been identified as an inhibitor of ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, thereby controlling the cellular pool of dNTPs for DNA synthesis. acs.orgresearchgate.net Inhibition of RR leads to the depletion of dNTPs, which can halt cell proliferation, explaining the compound's antitumor activity. researchgate.net

Assays for RR inhibition often measure the conversion of a radiolabeled substrate (e.g., [¹⁴C]CDP) to its deoxy form (dCDP). The basic procedure involves incubating the purified enzyme with its substrates and the inhibitor. The reaction mixture is then analyzed, typically by HPLC, to separate the ribonucleotide substrate from the deoxyribonucleotide product, and the amount of radioactivity in each is measured to determine the reaction rate. A reduction in the formation of the deoxy product indicates inhibition. The related compound 2'-C-methyladenosine diphosphate (B83284) was shown to be a mechanism-based inhibitor of RR from Corynebacterium nephridii. nih.govgrantome.com

Table 2: Enzyme Inhibition Assay Details

Target Enzyme Assay Principle Measured Outcome Relevance to this compound
Viral RNA Polymerase (e.g., HCV NS5B) Monitoring incorporation of labeled nucleotides into a new RNA strand in the presence of the inhibitor triphosphate. libretexts.org Decreased synthesis of RNA product; determination of Kᵢ value. asm.org Elucidating the mechanism of antiviral activity. acs.org
Ribonucleotide Reductase (RR) Measuring the conversion of a radiolabeled ribonucleotide diphosphate to a deoxyribonucleotide diphosphate. Decreased formation of deoxy-product; determination of IC₅₀ value. researchgate.net Explaining the antiproliferative and antitumor effects. acs.org

Structural Biology Techniques for Compound-Target Complex Elucidation (e.g., X-ray Crystallography, NMR Spectroscopy)

To fully understand how a compound like this compound inhibits an enzyme, it is essential to determine the three-dimensional structure of the compound bound to its protein target. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this purpose.

X-ray Crystallography: This technique can provide a static, high-resolution snapshot of a molecule's atomic structure. pdbj.orgpdbj.org The process involves crystallizing the target protein in complex with the inhibitor. These crystals are then exposed to a beam of X-rays. The X-rays diffract off the electrons in the crystal, creating a unique diffraction pattern that is recorded by a detector. pdbj.org By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the molecule and build a detailed 3D atomic model.

This model reveals the precise orientation of the inhibitor within the enzyme's active site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. For instance, crystal structures of the human m6A methyltransferase complex METTL3-METTL14 have been solved, providing insights into how the enzyme recognizes its adenosine (B11128) substrate, which is crucial information for designing inhibitors. nih.govorganicchemistrydata.org

NMR Spectroscopy: NMR spectroscopy provides information about the structure and dynamics of molecules in solution, which can be more representative of the physiological environment. nih.govescholarship.org For structural studies of protein-ligand complexes, specific atomic nuclei (typically ¹H, ¹³C, and ¹⁵N) in either the protein or the ligand are isotopically labeled. acs.org

By analyzing the NMR spectra, researchers can observe changes in the chemical shifts of specific atoms upon binding, which helps to map the binding interface. acs.orgnih.gov Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can measure distances between atoms that are close in space, allowing for the calculation of the 3D structure of the complex. NMR can also provide unique insights into the conformational dynamics of the enzyme and how these are affected by inhibitor binding. nih.gov

Table 3: Structural Biology Techniques for Target-Inhibitor Complexes

Technique Sample State Information Obtained Example Application
X-ray Crystallography Crystalline solid High-resolution 3D atomic structure, precise binding orientation, and intermolecular interactions. pdbj.orgpdbj.org Determining the structure of viral polymerases or methyltransferases with bound inhibitors. nih.govnih.gov
NMR Spectroscopy Solution 3D structure in solution, protein dynamics, mapping of the binding site, and kinetic/thermodynamic data. nih.govescholarship.org Characterizing the interaction of an enzyme like AlkB with substrate analogs in solution. acs.org

Application of RNA Modification Mapping Techniques in Nucleoside Analog Research (e.g., N6-methyladenosine relevance to broader nucleoside research)

The study of natural RNA modifications, a field known as epitranscriptomics, is deeply intertwined with nucleoside analog research. Techniques developed to map modifications like N6-methyladenosine (m6A) are highly relevant, as they can be adapted to study the effects of nucleoside analogs or use them as tools. acs.orgfrontiersin.org

m6A Mapping Techniques: m6A is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating RNA metabolism. nih.govnih.gov Several high-throughput sequencing methods have been developed to map m6A sites across the transcriptome.

MeRIP-Seq (m6A-Seq): This is the most widely used method and involves fragmenting mRNA and then using an m6A-specific antibody to immunoprecipitate the m6A-containing fragments. mdpi.com These enriched fragments are then sequenced, revealing the general locations of m6A modifications.

miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation): This technique provides single-nucleotide resolution. It uses UV cross-linking to create a covalent bond between the anti-m6A antibody and the RNA. During reverse transcription, the cross-linking site induces specific mutations or truncations in the resulting cDNA, which precisely marks the location of the m6A. bioengineer.org

Relevance to Nucleoside Analog Research: The relationship between m6A mapping and nucleoside analog research is bidirectional.

Understanding Drug Targets: Many antiviral and anticancer nucleoside analogs target enzymes that are structurally similar to RNA-modifying enzymes (e.g., polymerases, methyltransferases). Understanding how natural modifications like m6A are installed and recognized by their respective "writer" and "reader" proteins provides invaluable insight for designing specific inhibitors against pathogenic enzymes. acs.org

Analogs as Chemical Probes: Nucleoside analogs can be designed as chemical tools to study RNA-modifying enzymes. For example, non-hydrolyzable S-adenosyl-L-methionine (SAM) analogs can be used to trap methyltransferase enzymes on their RNA substrates, facilitating structural studies. Other analogs can be used in metabolic labeling experiments to track RNA synthesis and decay, or to identify the substrates of specific enzymes. acs.org

Investigating Drug Effects: m6A mapping techniques can be used to investigate whether treatment with a nucleoside analog drug alters the epitranscriptomic landscape of a cell, which could be an important part of its mechanism of action or a source of off-target effects.

The development of chemical methods that can distinguish between modified and unmodified nucleosides, such as the selective deamination of adenine (B156593) but not m6A, is paving the way for new antibody-free mapping technologies and further highlights the synergy between chemical biology and epitranscriptomics.

Future Research Directions and Unaddressed Questions for 3 C Methyladenosine

Identification of Novel Biochemical Targets for 3'-C-Methyladenosine Analogues

Initial studies identified this compound as a mechanism-based inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. researchgate.net This has been the primary focus of its anti-tumor activity evaluation. However, the vast and complex landscape of cellular biochemistry suggests that this compound and its analogues may interact with other, as yet unidentified, biochemical targets.

Future research should prioritize the identification of these novel targets to broaden our understanding of the compound's mechanism of action and potentially uncover new therapeutic applications. Modern techniques in chemical biology and proteomics, such as affinity-based protein profiling and thermal shift assays, can be employed to systematically screen for cellular proteins that bind to this compound analogues.

Furthermore, given the structural similarity of this compound to adenosine (B11128), a ubiquitous signaling molecule, it is plausible that its analogues could modulate the activity of various adenosine-binding proteins. Research has shown that modifications to the ribose moiety of adenosine analogues can influence their affinity and selectivity for different adenosine receptor subtypes (A1, A2A, and A3). acs.org While 3'-C-methylation generally decreased affinity for these receptors, further exploration of how this modification, in combination with other structural changes, affects a wider range of purinergic signaling proteins is a promising area of investigation. acs.org

Development of Advanced Prodrug Strategies for Enhanced Cellular Delivery and Intracellular Activation

A significant hurdle in the therapeutic application of nucleoside analogues like this compound is their often poor pharmacokinetic profiles, including limited cellular uptake and susceptibility to metabolic degradation. nih.govresearchgate.net To overcome these challenges, the development of advanced prodrug strategies is crucial. nih.govresearchgate.net Prodrugs are inactive or less active precursors that are converted into the active drug within the body, ideally at the target site. frontiersin.org

One of the most promising approaches is the ProTide (pro-nucleotide) technology. frontiersin.orgnih.gov This strategy involves masking the phosphate (B84403) group of a nucleoside monophosphate with an aromatic group and an amino acid ester. frontiersin.org This modification enhances the lipophilicity of the molecule, facilitating its passage across cell membranes. nih.gov Once inside the cell, cellular enzymes cleave off the masking groups, releasing the active nucleoside monophosphate and bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analogues. frontiersin.orgresearchgate.net

Future research should focus on synthesizing and evaluating a series of ProTide prodrugs of this compound and its analogues. This would involve varying the amino acid and aryl moieties to optimize cellular uptake, metabolic stability, and tissue-specific targeting. frontiersin.org For instance, the synthesis of valproic esters of this compound has already shown promising cytotoxic activities against various cancer cell lines. researchgate.net

Exploration of Combination Research Strategies with Other Chemical Probes

The complexity of diseases like cancer often necessitates combination therapies to achieve optimal efficacy and overcome drug resistance. Therefore, exploring the synergistic potential of this compound analogues with other chemical probes and approved drugs is a critical area for future research.

Given its role as a ribonucleotide reductase inhibitor, combining this compound analogues with agents that induce DNA damage could be a particularly effective strategy. By depleting the pool of deoxyribonucleotides necessary for DNA repair, this compound could sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like certain chemotherapeutics or radiation therapy.

Furthermore, the burgeoning field of epigenetics offers exciting possibilities for combination therapies. The N6-methyladenosine (m6A) modification of RNA is a dynamic and reversible process regulated by "writer," "eraser," and "reader" proteins that plays a crucial role in gene expression and has been implicated in various cancers. thno.orgfrontiersin.org Investigating the interplay between this compound analogues and inhibitors or modulators of the m6A pathway could reveal novel therapeutic synergies. For instance, combining a this compound analogue with an inhibitor of the m6A methyltransferase METTL3 could simultaneously disrupt DNA synthesis and RNA metabolism in cancer cells. frontiersin.org

Design of Next-Generation this compound Analogues with Improved Selectivity and Potency

While this compound has demonstrated anti-tumor activity, there is significant scope for designing next-generation analogues with enhanced selectivity and potency. researchgate.net Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for biological activity. For example, it has been shown that the adenosine nucleobase is crucial for its antiproliferative effects, and shifting the methyl group from the 3' position on the ribose ring leads to a decrease in activity. nih.gov

Future design strategies should focus on systematic modifications of the this compound scaffold. This could involve:

Modifications at the N6-position of the adenine (B156593) ring: Introducing different substituents at this position has been shown to modulate the activity and selectivity of adenosine analogues. acs.org

Introduction of halogens or other functional groups: The addition of a bromine atom to the adenosine moiety has been shown to enhance inhibitory potency against certain enzymes. acs.org

Synthesis of C2-substituted analogues: While initial studies showed that C2-modification in N6-substituted adenosine analogues led to a decrease in activity, further exploration with different substituents is warranted. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing 3'-C-Methyladenosine in experimental settings?

  • Methodological Answer : Synthesis typically involves ribose methylation at the 3' position of adenosine, validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For characterization, mass spectrometry (MS) confirms molecular weight, while purity is assessed using UV-Vis spectroscopy and thin-layer chromatography (TLC). New compounds require full spectral data (¹H/¹³C NMR, MS) and elemental analysis, whereas known compounds should reference prior literature for identity confirmation .

Q. How can researchers design experiments to assess this compound’s role in inhibiting mitochondrial transcription?

  • Methodological Answer : Use dose-response assays (e.g., 0–50 µM this compound) in Myc-driven lymphoma cell lines. Quantify mitochondrial RNA (mtRNA) levels (e.g., Mt-CoxIII, Atp6) via RT-qPCR post-treatment. Pair with viability assays (MTT or caspase 3/7 activity) to correlate mtRNA depletion with apoptosis. Include controls like untreated cells and non-mitochondrial transcripts (e.g., CoxIV) to confirm specificity .

Q. What protocols ensure reproducibility when testing this compound’s antiviral activity against RNA viruses?

  • Methodological Answer : Standardize viral titer quantification (plaque assays) and use microfluidic devices for high-throughput, single-cell resolution (e.g., monitoring 6,400 cells simultaneously). Apply 2'-C-Methyladenosine at varying concentrations (e.g., 1–100 µM) during early infection phases. Validate results with orthogonal methods like viral genome quantification (RT-qPCR) and immunofluorescence for viral protein expression .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s efficacy across different viral strains (e.g., HCV vs. poliovirus)?

  • Methodological Answer : Conduct comparative structural analyses of viral polymerases (e.g., HCV NS5B vs. poliovirus 3Dpol) using crystallography or cryo-EM to identify binding pocket variations. Pair with mutational studies to pinpoint residues affecting inhibitor affinity. Use replicon systems for each virus to test compound potency under identical experimental conditions (e.g., EC₅₀ comparisons) .

Q. What strategies address the poor bioavailability of this compound derivatives in in vivo models?

  • Methodological Answer : Develop prodrugs (e.g., phosphoramidates) to enhance membrane permeability. Assess pharmacokinetics (PK) via LC-MS/MS in plasma and tissues post-administration. Optimize dosing regimens using compartmental PK/PD modeling. Validate efficacy in transgenic mouse models (e.g., HCV-infected Alb-NS5A mice) with longitudinal viral load monitoring .

Q. How can meta-analyses reconcile discrepancies in this compound’s reported mechanisms of action (e.g., mitochondrial vs. viral targets)?

  • Methodological Answer : Perform systematic reviews with inclusion criteria prioritizing studies using isoform-specific knockdowns (e.g., siRNA for METTL3 or YTHDF2) or mitochondrial DNA-depleted (ρ⁰) cells. Apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., cell type, exposure duration). Use pathway enrichment analysis to distinguish primary vs. secondary effects .

Q. What experimental frameworks validate this compound’s off-target effects on host RNA modifications (e.g., m⁶A)?

  • Methodological Answer : Perform m⁶A-seq or MeRIP-seq on treated vs. untreated cells to map methylation changes. Integrate with transcriptome-wide association studies (TWAS) to link m⁶A alterations to gene expression shifts. Validate hits via CRISPR-Cas9 knockout of candidate genes (e.g., SOCS2) and rescue experiments .

Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Synthesis & Purity HPLC, NMR, MSPurity ≥95%, spectral match to literature
Mitochondrial Inhibition RT-qPCR, caspase assaysmtRNA specificity, dose-dependent apoptosis
Antiviral Screening Microfluidics, plaque assaysViral titer standardization, single-cell resolution
Bioavailability Optimization PK/PD modeling, prodrug designPlasma half-life, tissue distribution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.